molecular formula C12H17NO3 B3368530 3-Amino-3-(4-methoxy-2,5-dimethylphenyl)propanoic acid CAS No. 213192-55-3

3-Amino-3-(4-methoxy-2,5-dimethylphenyl)propanoic acid

Cat. No.: B3368530
CAS No.: 213192-55-3
M. Wt: 223.27 g/mol
InChI Key: AEHOSDXTANKMGB-UHFFFAOYSA-N
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Description

3-Amino-3-(4-methoxy-2,5-dimethylphenyl)propanoic Acid (CAS 213192-55-3) is a beta-amino acid derivative featuring a propanoic acid chain linked to a 4-methoxy-2,5-dimethylphenyl ring. This compound is of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial agents. Compounds based on the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold have demonstrated structure-dependent activity against multidrug-resistant bacterial and fungal pathogens, including ESKAPE group bacteria and drug-resistant Candida species such as Candida auris . The incorporation of aromatic moieties like the 4-methoxyphenyl group into amino acid derivatives is a recognized strategy for creating bioactive molecules. These compounds are explored for their potential to target non-conventional microbial pathways, such as enzymes involved in peptidoglycan synthesis, offering a promising avenue to overcome existing multidrug-resistance phenotypes . This product is intended for research purposes as a chemical building block or intermediate in the synthesis of more complex molecules for pharmaceutical investigation. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-amino-3-(4-methoxy-2,5-dimethylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-7-5-11(16-3)8(2)4-9(7)10(13)6-12(14)15/h4-5,10H,6,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHOSDXTANKMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403345
Record name 3-amino-3-(4-methoxy-2,5-dimethylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213192-55-3
Record name β-Amino-4-methoxy-2,5-dimethylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213192-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-3-(4-methoxy-2,5-dimethylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-methoxy-2,5-dimethylphenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a substituted benzene ring followed by the introduction of the amino and carboxylic acid groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-methoxy-2,5-dimethylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Amino-3-(4-methoxy-2,5-dimethylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-methoxy-2,5-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, molecular weights, uses, and properties of the target compound with analogs from the evidence:

Compound Name Substituents on Phenyl Ring Amino Group Position Molecular Weight (g/mol) CAS No. Key Uses/Properties
3-Amino-3-(4-methoxy-2,5-dimethylphenyl)propanoic acid 4-methoxy, 2,5-dimethyl β-position ~237.28* Not provided Hypothesized: Biochemical research, synthetic precursor
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid 4-hydroxy, 3,5-diiodo β-position ~455.01 66-02-4 Laboratory chemical, manufacturing (high molecular weight, reduced solubility)
2-Amino-3-(methylamino)-propanoic acid (BMAA) None (methylamino group) β-position ~118.13 Not provided Neurotoxin, excitatory amino acid (low blood-brain barrier permeability, neurotoxic)
3-(2-Methoxyphenyl)propanoic acid 2-methoxy None 180.20 6342-77-4 Lab reagent (mp 85–89°C, simpler structure)
3-Hydroxy-4-methoxycinnamic acid 3-hydroxy, 4-methoxy None ~194.18 Not provided Pharmacological research, natural product (Cinnamomum cassia source)

*Calculated based on formula.

Key Observations

Substituent Effects: The diiodo groups in 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid increase molecular weight and polarity, likely reducing solubility compared to the target compound’s methoxy/dimethyl groups . BMAA’s methylamino group contributes to its neurotoxicity and excitatory activity, whereas the target compound’s primary amino group may alter receptor interactions .

Biological Activity: BMAA’s neurotoxicity is dose-dependent, with brain concentrations reaching toxic levels only at high doses (>100 mg/kg). The target compound’s steric hindrance from dimethyl groups might limit similar toxicity .

Physicochemical Properties: The methoxy group in 3-(2-Methoxyphenyl)propanoic acid contributes to its stability and melting point (85–89°C), a property likely shared with the target compound .

Research Implications and Gaps

While the evidence provides insights into structural analogs, direct studies on this compound are absent. Key research directions include:

  • Synthesis and Characterization : Confirming molecular weight, solubility, and stability.
  • Biological Screening : Evaluating receptor binding, toxicity, and pharmacokinetics.
  • Comparative Studies : Contrasting blood-brain barrier permeability with BMAA or metabolic pathways with cinnamic acid derivatives .

Biological Activity

3-Amino-3-(4-methoxy-2,5-dimethylphenyl)propanoic acid is an organic compound that has garnered attention for its potential biological activity. This compound features a unique structure that includes an amino group, a methoxy group, and two methyl groups attached to a phenyl ring, which may influence its pharmacological properties. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and comparisons with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₅NO₂
  • Molecular Weight : Approximately 193.24 g/mol

The compound's structure consists of a propanoic acid moiety linked to a substituted phenyl group, which is essential for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It may modulate enzyme activity or bind to specific receptors, leading to alterations in cellular signaling pathways. Preliminary studies suggest potential interactions with neurotransmitter receptors, indicating a possible role as a neuromodulator.

Neurotransmitter Modulation

Due to its structural resemblance to naturally occurring amino acids, there is interest in the compound's role in neurotransmission. It has been hypothesized that it may influence synaptic transmission and neuronal signaling pathways, potentially acting as an agonist for certain receptors.

Study on Antimicrobial Derivatives

A study focused on various amino acid derivatives demonstrated that certain modifications could enhance antimicrobial efficacy against resistant strains. For example, derivatives with hydroxyl substitutions showed improved activity against Gram-positive and Gram-negative pathogens . While direct studies on this compound are lacking, the findings underscore the importance of structural modifications in enhancing biological activity.

Pharmacological Evaluation

Pharmacological evaluations have indicated that similar compounds exhibit favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These characteristics are crucial for the development of therapeutic agents . The exploration of this compound in this context could reveal important insights into its viability as a drug candidate.

Comparative Analysis

Compound NameBiological ActivityNotable Findings
This compound Potential antimicrobial and neuromodulatoryLimited direct studies; similar compounds show promise
3-Amino-3-(4-hydroxyphenyl)propanoic acid AntimicrobialEffective against MRSA and other resistant strains
3-Amino-3-(2,5-dimethylphenyl)propanoic acid Neurotransmitter modulationInfluences synaptic transmission

Q & A

Q. What are the optimized synthetic routes for 3-Amino-3-(4-methoxy-2,5-dimethylphenyl)propanoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthetic routes typically involve multi-step functionalization of the phenyl ring followed by amino group introduction. Key strategies include:

  • Bromination/Substitution : Bromination of the methyl-substituted phenyl precursor using bromine or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) .
  • Amination : Nucleophilic substitution with ammonia or protected amines in polar aprotic solvents (e.g., DMF, THF) at 60–80°C .
  • Oxidation/Reduction : Selective oxidation of intermediates with KMnO₄ in acidic media or reduction with NaBH₄/LiAlH₄ to stabilize reactive groups .

Q. Table 1: Comparison of Synthetic Routes

RouteReagents/ConditionsYield (%)Purity (%)Key Challenges
ABr₂, FeCl₃, 25°C → NH₃, DMF45–5590–95Over-bromination
BNBS, AIBN → Boc-protected amine, THF60–7095–98Deprotection side reactions
CKMnO₄ (oxidation) → LiAlH₄ (reduction)30–4085–90Over-oxidation

Q. Optimization Tips :

  • Use inert atmospheres (N₂/Ar) to prevent degradation of sensitive intermediates .
  • Monitor reaction progress via TLC or HPLC to terminate at optimal conversion points .

Q. What analytical techniques are recommended for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, methoxy protons appear as singlets at δ 3.7–3.9 ppm .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., loss of COOH or CH₃ groups) .
  • X-ray Crystallography : Resolve absolute configuration, particularly for chiral centers .
  • HPLC-PDA : Assess purity (>95% for biological assays) using C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in novel synthetic or biological contexts?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model transition states and predict regioselectivity in electrophilic substitutions .
  • Molecular Docking : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina. For example, the methoxy group may form hydrogen bonds with catalytic residues .
  • Reaction Pathway Screening : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways for complex transformations, reducing experimental trial-and-error .

Case Study :
A study on similar tri-methoxy derivatives used DFT to predict optimal sites for halogenation, later validated experimentally with 85% accuracy .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

Methodological Answer:

  • Standardized Assays : Use CLSI (Clinical Lab Standards Institute) guidelines for antimicrobial testing, ensuring consistent inoculum sizes and incubation times .
  • Compound Purity : Confirm purity via HPLC; impurities >5% can skew bioactivity results .
  • Target-Specific Models : Compare activity across prokaryotic (e.g., E. coli) and eukaryotic (e.g., C. albicans) models to rule out species-specific effects .

Q. Example Workflow :

Re-synthesize compound under optimized conditions (Route B, Table 1).

Validate purity (HPLC >98%).

Test in duplicate using broth microdilution (CLSI M07-A10).

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Reactor Design : Use continuous-flow reactors for exothermic steps (e.g., bromination) to improve heat dissipation and scalability .
  • Catalyst Optimization : Immobilize catalysts (e.g., Pd/C) on silica to enhance recyclability and reduce costs .
  • Purification : Replace column chromatography with recrystallization (ethanol/water) for large batches .

Pilot-Scale Example :
A 100-g batch was synthesized using a continuous-flow system, achieving 65% yield and 97% purity, compared to 55% yield in batch reactors .

Q. How do substituents (methoxy, methyl) influence the compound’s physicochemical and biological properties?

Methodological Answer:

  • LogP Studies : Measure partitioning (octanol/water) to assess hydrophobicity. Methyl groups increase LogP by ~0.5 units, enhancing membrane permeability .
  • SAR (Structure-Activity Relationship) : Synthesize analogs (e.g., 3-amino-3-(4-hydroxy-2,5-dimethylphenyl)propanoic acid) and compare IC₅₀ values in enzyme inhibition assays .
  • Electrostatic Potential Maps : Use Gaussian software to visualize electron-rich regions (methoxy groups) that may interact with charged protein pockets .

Q. What are the best practices for storing and handling this compound to ensure stability?

Methodological Answer:

  • Storage : Keep at -20°C under argon in amber vials to prevent oxidation and photodegradation .
  • Lyophilization : Freeze-dry in 10 mM phosphate buffer (pH 7.4) for long-term stability (>2 years) .
  • Handling : Use gloveboxes for hygroscopic intermediates and avoid prolonged exposure to ambient humidity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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